molecular formula C37H69N3O16S B2792936 Biotin-PEG12-COOH CAS No. 948595-11-7

Biotin-PEG12-COOH

Cat. No.: B2792936
CAS No.: 948595-11-7
M. Wt: 844.02
InChI Key: AEMUKWXFLKZKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG12-COOH is a biotinylation reagent that consists of biotin, a polyethylene glycol (PEG) spacer with 12 ethylene glycol units, and a carboxylic acid (COOH) functional group. The biotin moiety allows for strong binding to avidin or streptavidin proteins, while the PEG spacer enhances solubility and reduces steric hindrance. This compound is widely used in biochemical and biotechnological applications for labeling and conjugation purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG12-COOH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG12-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biotin-PEG12-COOH has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG12-COOH exerts its effects through the biotin moiety, which binds strongly to avidin or streptavidin proteins. This binding is highly specific and stable, allowing for the efficient capture and detection of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving the overall performance of the biotinylated molecule .

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG4-NHS: Contains a shorter PEG spacer with 4 ethylene glycol units.

    Biotin-PEG4-Maleimide: Suitable for conjugation with thiol groups.

    Biotin-PEG12-DBCO: Used for click chemistry applications

Uniqueness

Biotin-PEG12-COOH is unique due to its long PEG spacer, which provides greater flexibility and reduces steric hindrance. This makes it particularly useful for applications requiring efficient biotinylation with minimal interference .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMUKWXFLKZKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H69N3O16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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